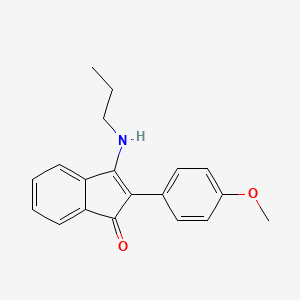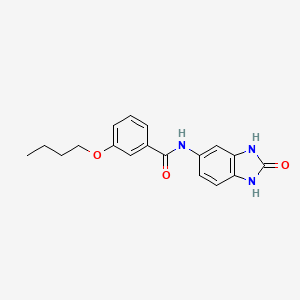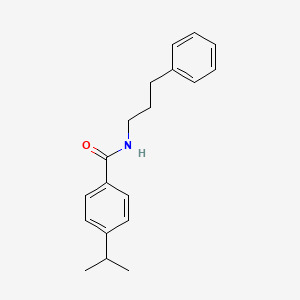
4-isopropyl-N-(3-phenylpropyl)benzamide
説明
Synthesis Analysis
The synthesis of aromatic amide-functionalized polymers showcases the intricate processes involved in creating complex compounds like 4-isopropyl-N-(3-phenylpropyl)benzamide. One approach involves the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide in toluene/tetrahydrofuran, leading to the quantitative yield of ω-amidopolystyrene. This method emphasizes the role of amide functionalization in polymer chemistry (Summers & Quirk, 1998).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of benzamide derivatives, such as those similar to 4-isopropyl-N-(3-phenylpropyl)benzamide, have been extensively studied. For instance, X-ray structure analysis and Hirshfeld surface analysis provide insights into the crystal packing and stabilization mechanisms of these compounds, highlighting the importance of hydrogen bonding and π-interactions in their solid-state structure (Saeed et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds akin to 4-isopropyl-N-(3-phenylpropyl)benzamide can be explored through various chemical reactions, such as the Bischler-Napieralski reaction. This reaction transforms N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the potential for structural modification and the creation of novel chemical entities (Browne, Skelton, & White, 1981).
Physical Properties Analysis
The physical properties of aromatic amides and their derivatives, including solubility, molecular weight, and thermal stability, are crucial for their application in material science and polymer chemistry. For instance, polyamides derived from α, α’-Bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-Diisopropylbenzene exhibit excellent solubility and thermal stability, making them suitable for high-performance materials (Liaw et al., 2002).
Chemical Properties Analysis
Investigations into the chemical properties of benzamide derivatives, such as their reactivity towards different chemical agents and conditions, shed light on their versatility and potential applications in synthetic chemistry. The formation of ion-associate complexes, for example, plays a significant role in understanding the interactions between bioactive molecules and receptor sites, offering insights into drug design and pharmacology (Mostafa et al., 2023).
特性
IUPAC Name |
N-(3-phenylpropyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-15(2)17-10-12-18(13-11-17)19(21)20-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMDTVXMLXYSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
![methyl {4-bromo-2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4630700.png)
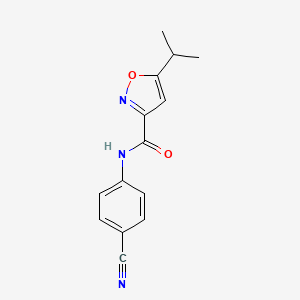
![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)
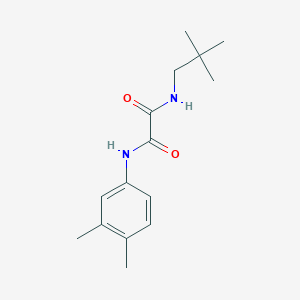

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)
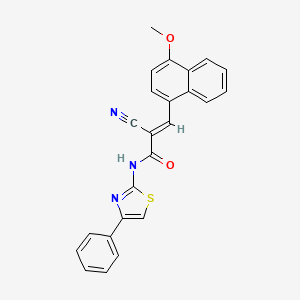
![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)
![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)
![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)
